molecular formula C13H12N2O2S B14872671 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one

Cat. No.: B14872671
M. Wt: 260.31 g/mol
InChI Key: PVQKHQKHXUWPCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a heterocyclic compound that belongs to the thienoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one typically involves multicomponent reactions. One common method includes the condensation of enamino ketones with cyanothioacetamides, followed by intramolecular cyclization. For instance, the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and intramolecular cyclization can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission. As a calcium channel blocker, it inhibits the influx of calcium ions into cells, which is essential for muscle contraction and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-3-amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups contribute to its reactivity and potential as a pharmacophore in drug design.

Properties

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

2-acetyl-3-amino-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one

InChI

InChI=1S/C13H12N2O2S/c1-6(16)12-11(14)8-5-7-9(15-13(8)18-12)3-2-4-10(7)17/h5H,2-4,14H2,1H3

InChI Key

PVQKHQKHXUWPCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC3=C(CCCC3=O)N=C2S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.